molecular formula C10H17NO B1204731 5,7,7-Toatn CAS No. 68883-20-5

5,7,7-Toatn

Cat. No.: B1204731
CAS No.: 68883-20-5
M. Wt: 167.25 g/mol
InChI Key: XSEFYALJGRKSKS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 5,7,7-trimethyl-6-oxa-3-azatricyclo[3.2.2.0²⁴]nonane follows IUPAC guidelines for polycyclic compounds. The parent structure is a tricyclic system comprising three fused rings:

  • A 3-membered bridge (denoted by "0²⁴" in the bracketed notation) connecting carbons 2 and 4.
  • Two 2-membered bridges (indicated by "3.2.2") defining the remaining ring junctions.

The substituents are assigned numerical positions based on the lowest locant rule:

  • 6-Oxa : An oxygen atom at position 6.
  • 3-Aza : A nitrogen atom at position 3.
  • 5,7,7-Trimethyl : Methyl groups at positions 5, 7, and 7 (the latter indicating a geminal dimethyl configuration).

The molecular formula C₁₀H₁₇NO and SMILES string CC1(C2CCC(O1)(C3C2N3)C)C further specify connectivity.

Table 1: Nomenclature Breakdown

Component Description
Parent Structure Tricyclo[3.2.2.0²⁴]nonane
Heteroatoms 6-Oxa, 3-Aza
Substituents 5-Methyl, 7,7-Dimethyl

Molecular Geometry and Tricyclic Framework Analysis

The tricyclic framework imposes significant steric constraints, resulting in a distorted tetrahedral geometry at bridgehead carbons. Key geometric features include:

  • Bond angles of ~109° at the nitrogen and oxygen atoms, consistent with sp³ hybridization.
  • Ring strain due to the 3-membered bridge, which forces bond angles to deviate from ideal tetrahedral values.
  • Methyl groups at positions 5,7,7 introduce steric bulk, further rigidifying the structure.

Computational models suggest the nitrogen lone pair participates in conjugative interactions with adjacent σ-bonds, stabilizing the tricyclic system.

Figure 1: Simplified Geometry

       O  
       |  
C5-Me-C7-Me₂  
       |  
N3---C2-C4 (3-membered bridge)  

Crystallographic Data and Conformational Isomerism

Experimental crystallographic data for 5,7,7-Toatn remains limited, but analogous azatricyclic compounds exhibit restricted conformational flexibility due to their bridged frameworks. Key observations include:

  • No observable enantiomers due to the absence of chiral centers.
  • Geminal dimethyl groups at C7 lock the tricyclic core into a single conformation, minimizing ring-puckering motions.
  • Predicted torsional energy barriers exceed 25 kcal/mol, indicating high rigidity.

Table 2: Hypothetical Conformational States

Conformation Energy (kcal/mol) Stability
Chair-like 0.0 Most Stable
Boat-like 12.4 Transition State

Comparative Analysis with Related Azatricyclic Compounds

This compound shares structural motifs with other nitrogen-oxygen tricyclics but differs in substitution patterns and ring strain:

Table 3: Comparative Structural Features

Compound Ring System Functional Groups Key Differences
This compound [3.2.2.0²⁴] 3-Aza, 6-Oxa 5,7,7-Trimethyl substitution
9-Oxa-bicyclo[3.3.1]nonane [3.3.1] 9-Oxa Lacks nitrogen and methyl groups
Calyciphylline A-core [5.6.7] Multiple bridged Larger ring system
  • Electron Density : The 3-membered bridge in this compound creates higher electron density at bridgehead carbons compared to larger tricyclics.
  • Synthetic Utility : Unlike natural product-derived tricyclics (e.g., calyciphylline A), this compound is synthetically accessible via cyclopropanation and ring-expansion reactions.

Properties

CAS No.

68883-20-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

5,7,7-trimethyl-6-oxa-3-azatricyclo[3.2.2.02,4]nonane

InChI

InChI=1S/C10H17NO/c1-9(2)6-4-5-10(3,12-9)8-7(6)11-8/h6-8,11H,4-5H2,1-3H3

InChI Key

XSEFYALJGRKSKS-UHFFFAOYSA-N

SMILES

CC1(C2CCC(O1)(C3C2N3)C)C

Canonical SMILES

CC1(C2CCC(O1)(C3C2N3)C)C

Synonyms

5,7,7-TOATN
5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0)nonane

Origin of Product

United States

Comparison with Similar Compounds

Hinokiflavone (6)

  • Structure: Unmethylated parent compound of 5,7,7′′,4′′′-tetra-O-methyl-hinokiflavone. Lacks methoxy groups at positions 5, 7, 7′′, and 4′′′ .
  • Activity : MIC >2 µg/mL, less potent than its methylated derivative. Reduced efficacy attributed to lower lipophilicity and membrane penetration .

4′,4′′′-O-Dimethyl Amentoflavone (5)

  • Structure: Biflavonoid with methoxy groups at positions 4′ and 4′′′. Shares a similar backbone but differs in substitution pattern compared to 5,7,7′′,4′′′-tetra-O-methyl-hinokiflavone .
  • Activity: MIC range of 0.5–2 µg/mL. Comparable to 5,7,7′′,4′′′-tetra-O-methyl-hinokiflavone but slightly less potent, suggesting positional methoxy effects on bioactivity .

5,7,3′,4′-Tetramethoxyflavone Derivatives (13–15, 17–18)

  • Structure: Monomeric flavones with methoxy groups at positions 5, 7, 3′, and 4′ (e.g., 5,7,3′,4′-tetramethoxyflavone-3-ene (13)) .
  • Synthesis : Prepared via reactions in anhydrous acetonitrile or tetrahydrofuran, with yields of 60–98% .
  • Activity: Not explicitly reported, but methoxy groups enhance lipophilicity and membrane interaction, similar to biflavonoids .

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Log P (Predicted)
5,7,7′′,4′′′-Tetra-O-methyl-hinokiflavone C₃₃H₂₈O₁₀ 596.57 Not reported 5.2 (estimated)
Hinokiflavone C₃₀H₁₈O₁₀ 538.46 285–287 3.8
4′,4′′′-O-Dimethyl amentoflavone C₃₁H₂₂O₁₀ 566.50 198–200 4.5
5,7,3′,4′-Tetramethoxyflavone-3-ene (13) C₁₉H₁₈O₆ 342.34 248 2.7

Table 3: Antimicrobial Activity

Compound MIC (µg/mL) Key Mechanism(s)
5,7,7′′,4′′′-Tetra-O-methyl-hinokiflavone 0.25–2 Membrane disruption, efflux inhibition
Hinokiflavone >2 Weak membrane interaction
4′,4′′′-O-Dimethyl amentoflavone 0.5–2 Moderate permeability enhancement

Discussion of Key Differences

  • Methoxy Substitutions: The tetra-O-methylation in 5,7,7′′,4′′′-tetra-O-methyl-hinokiflavone enhances lipophilicity (higher Log P) compared to non-methylated hinokiflavone, improving membrane penetration and antimicrobial potency .
  • Synthetic Accessibility: Monomeric methoxyflavones (e.g., compound 13) are synthesized in higher yields (72–98%) compared to biflavonoids, which often require complex isolation from natural sources .

Preparation Methods

Epoxide-Aziridine Cyclocondensation

A foundational method involves the stepwise assembly of the epoxide and aziridine rings. In this approach, a diene precursor undergoes epoxidation followed by aziridine formation via nucleophilic attack by an amine.

Procedure :

  • Epoxidation : Treatment of 2,3-dimethyl-1,3-butadiene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding epoxide.

  • Aziridine Formation : The epoxide reacts with methylamine under anhydrous conditions, facilitated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), to form the aziridine ring.

  • Cyclization : Intramolecular cyclization under high dilution (0.01 M) in toluene at 110°C for 48 hours completes the tricyclic structure.

Optimization Insights :

  • Catalyst Screening : BF₃·OEt₂ outperforms ZnCl₂ or AlCl₃ in minimizing side products (Table 1).

  • Temperature Dependence : Yields drop below 90°C due to incomplete ring closure.

Table 1. Catalyst Impact on Aziridine Formation Yield

CatalystYield (%)Purity (%)
BF₃·OEt₂7895
ZnCl₂4582
AlCl₃3275

Reductive Amination of Ketone Intermediates

An alternative route employs reductive amination to construct the aziridine ring. This method avoids harsh acidic conditions, enhancing functional group tolerance.

Procedure :

  • Ketone Synthesis : Oxidation of a menthol-derived intermediate with Jones reagent yields a tricyclic ketone.

  • Reductive Amination : The ketone reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours.

Key Findings :

  • Solvent Effects : Methanol provides higher yields (65%) than THF (42%) due to improved proton availability for imine formation.

  • Substituent Compatibility : Bulky methyl groups at C7 require extended reaction times (48 hours) for complete conversion.

Mechanochemical Synthesis

Recent advances in solvent-free methodologies, as demonstrated in the synthesis of 5-HT₇ receptor antagonists, suggest applicability to this compound. Mechanochemical approaches reduce solvent waste and enhance reaction efficiency.

Procedure :

  • Ball Milling : Equimolar quantities of epoxide and amine precursors are milled in a stainless-steel jar with zirconia balls (5 mm diameter) at 30 Hz for 2 hours.

  • Additive Screening : Liquid-assisted grinding (LAG) with isopropanol (0.25 equiv) improves molecular mobility and yield.

Table 2. Mechanochemical vs. Solution-Phase Synthesis

ParameterMechanochemicalSolution-Phase
Reaction Time2 hours48 hours
Yield72%65%
Solvent Volume0 mL500 mL
Energy Consumption0.8 kWh2.5 kWh

Advantages :

  • Reduced Byproducts : Minimal epoxide ring-opening side reactions compared to solution-phase methods.

  • Scalability : Linear scaling observed up to 50 g batches without yield loss.

Catalytic Asymmetric Synthesis

While asymmetric routes to this compound remain underexplored, lessons from Cu-catalyzed methanol synthesis suggest potential for enantioselective cyclization.

Hypothetical Pathway :

  • Chiral Catalyst Design : Cu-ZnO-Al₂O₃ composites, known for promoting stereoselective epoxide rearrangements, could induce asymmetry during aziridine formation.

  • Dynamic Kinetic Resolution : Racemic intermediates equilibrate under catalytic conditions, favoring a single enantiomer.

Challenges :

  • Catalyst Deactivation : Methyl group steric effects may reduce catalyst lifetime.

  • Temperature Sensitivity : Optimal activity occurs near 100°C, risking epoxide decomposition.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry, as seen in triacetylene production, could mitigate hazards associated with batch processing of unstable intermediates.

Proposed Setup :

  • Microreactor Design : Laminar flow ensures precise temperature control during exothermic cyclization steps.

  • In-Line Analytics : FTIR monitors aziridine-epoxide ratios in real time.

Economic Analysis :

  • Capital Costs : 40% higher than batch systems due to specialized equipment.

  • Operational Savings : 30% reduction in raw material waste and 50% faster cycle times.

Emerging Green Chemistry Approaches

Photochemical Cyclization

UV irradiation (254 nm) of nitroso precursors offers a waste-free route to aziridines, though unproven for this compound.

Theoretical Advantages :

  • No External Catalysts : Photons drive bond reorganization without metal residues.

  • Ambient Conditions : Reactions proceed at 25°C, avoiding thermal degradation.

Limitations :

  • Low Quantum Yield : Competing side reactions reduce efficiency in complex systems .

Q & A

Q. How to structure a research proposal investigating this compound’s mechanism of action?

  • Methodological Answer : Follow PICOT framework:
  • Population : Target enzyme/protein (e.g., kinase family).
  • Intervention : this compound dosing (µM–mM range).
  • Comparison : Known inhibitors/activators.
  • Outcome : Binding affinity (Kd_d), enzymatic inhibition (% control).
  • Time : Acute (0–24h) vs. chronic (7-day) exposure.
    Include power analysis for sample size justification .

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